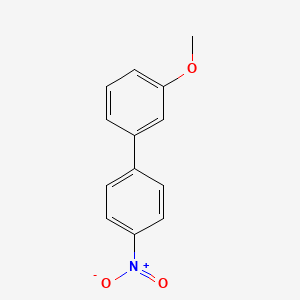

3-Methoxy-4'-nitro-1,1'-biphenyl

Description

Contextualization within Biphenyl (B1667301) Chemistry and Nitroaromatic Compounds Research

Biphenyls and their derivatives have long been a cornerstone of synthetic organic chemistry, forming the core structure of many natural products, liquid crystals, and pharmaceutical agents. rsc.org The biphenyl framework allows for the precise spatial arrangement of functional groups, which can be tailored to interact with biological targets or to create materials with specific optical or electronic properties.

Nitroaromatic compounds, on the other hand, are a well-established class of molecules known for their diverse chemical reactivity. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring susceptible to nucleophilic attack and provides a handle for further chemical transformations, such as reduction to an amino group. This amino functionality is a crucial building block in the synthesis of dyes, pharmaceuticals, and polymers. rsc.org The presence of both the biphenyl structure and a nitro group in 3-Methoxy-4'-nitro-1,1'-biphenyl makes it a versatile platform for creating more complex molecules.

Historical Perspectives on the Evolution of Research on Substituted Biphenyl Systems

The synthesis of substituted biphenyls has a rich history, with early methods dating back over a century. The Wurtz-Fittig reaction and the Ullmann reaction were among the first methods developed for coupling aryl halides to form biphenyls. rsc.org While groundbreaking for their time, these reactions often required harsh conditions and had limited substrate scope.

A significant leap forward came with the advent of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings, which typically use palladium catalysts, have become the methods of choice for constructing biphenyl systems. rsc.org These reactions are highly efficient, tolerate a wide range of functional groups, and allow for the controlled synthesis of unsymmetrical biphenyls like this compound. For instance, the Suzuki coupling of a methoxy-substituted phenylboronic acid with a nitro-substituted aryl halide is a common strategy for preparing such compounds. mdpi.com

Current Research Gaps and Motivations for Advanced Investigation of this compound

Despite the general importance of substituted biphenyls, a detailed survey of the scientific literature reveals that this compound itself has not been the subject of extensive, focused research. Much of the available information comes from its inclusion in broader chemical library syntheses or as a commercially available building block. sigmaaldrich.com There is a notable lack of in-depth studies on its specific physical properties, such as its crystal structure, photophysical characteristics, and detailed reactivity profile.

This research gap provides a strong motivation for further investigation. The properties of its isomers, such as 4-Methoxy-4'-nitrobiphenyl, have been explored for applications in nonlinear optics and as intermediates for biologically active molecules. nih.govresearchgate.net By analogy, this compound likely possesses interesting properties that remain to be discovered and harnessed. Advanced investigation could unlock its potential in materials science, medicinal chemistry, and as a versatile synthetic intermediate.

Overview of Principal Academic Research Domains Explored for this compound

While specific research on this compound is limited, its structural motifs suggest several promising areas for academic exploration:

Synthetic Intermediates: Its primary current role is as a building block in organic synthesis. The nitro group can be readily reduced to an amine, providing a route to novel aniline (B41778) derivatives. molaid.com This functionality is key for the synthesis of more complex molecules, including potential drug candidates and functional dyes.

Materials Science: The polarized electronic nature of the molecule, with its electron-donating and -withdrawing groups, makes it a candidate for applications in nonlinear optical (NLO) materials. Biphenyls with similar substitution patterns are known to exhibit significant NLO properties. Furthermore, its rigid biphenyl core is a common feature in molecules designed for liquid crystal displays and organic light-emitting diodes (OLEDs).

Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The ability to functionalize both rings of this compound allows for the creation of diverse molecular libraries to be screened for biological activity against various diseases.

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the known and computed properties of the title compound.

| Property | Value | Source |

| CAS Number | 107624-96-4 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₁NO₃ | sigmaaldrich.com |

| Molecular Weight | 229.24 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Computed Properties for Methoxy-Nitrobiphenyl Isomers

For comparative purposes, this table presents computed data for the title compound and its well-studied isomer, 4-Methoxy-4'-nitrobiphenyl.

| Property | This compound | 4-Methoxy-4'-nitrobiphenyl | Source |

| InChIKey | RHXHCVSIRNYRDA-UHFFFAOYSA-N | AUIINENVMPWGQF-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

| Molecular Weight | 229.24 | 229.23 g/mol | sigmaaldrich.comnih.gov |

| XLogP3 | Not Available | 3.8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHCVSIRNYRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532841 | |

| Record name | 3-Methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107624-96-4 | |

| Record name | 3-Methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Understanding of 3 Methoxy 4 Nitro 1,1 Biphenyl Synthesis

Catalytic Strategies for the Formation of the Biphenyl (B1667301) Core

The construction of the C-C bond linking the two aryl rings in 3-Methoxy-4'-nitro-1,1'-biphenyl is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, crucial for synthesizing complex molecules.

Palladium-Catalyzed Cross-Coupling Reaction Methodologies

Palladium catalysts are paramount in biphenyl synthesis, with several named reactions being particularly relevant.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. libretexts.org It typically involves the reaction of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this could involve coupling 3-methoxyphenylboronic acid with 1-bromo-4-nitrobenzene (B128438) or, alternatively, 4-nitrophenylboronic acid with 3-bromoanisole. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the nitro and methoxy (B1213986) moieties. libretexts.orgnih.gov

The Negishi coupling provides another powerful route, utilizing an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org For instance, the reaction could proceed between (3-methoxyphenyl)zinc chloride and 1-iodo-4-nitrobenzene, catalyzed by a palladium complex. orgsyn.org A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can often lead to high yields and fast reaction times. organic-chemistry.org The reaction tolerates various functional groups, including nitro substituents. nih.gov

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is another palladium-catalyzed method that can be adapted for biphenyl synthesis. organic-chemistry.orgwikipedia.org While not a direct coupling of two aryl rings, it can be used to form a stilbene (B7821643) intermediate, which can then be further manipulated to yield the biphenyl structure. For example, 4-iodoanisole (B42571) can be reacted with styrene (B11656) to form methoxy-substituted stilbenes. beilstein-journals.orgbeilstein-journals.org However, for the direct synthesis of this compound, Suzuki-Miyaura and Negishi couplings are generally more direct and efficient.

| Palladium-Catalyzed Reaction | Aryl Halide Partner | Organometallic Partner | Key Advantages |

| Suzuki-Miyaura Coupling | 1-bromo-4-nitrobenzene | 3-methoxyphenylboronic acid | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgnih.gov |

| Negishi Coupling | 1-iodo-4-nitrobenzene | (3-methoxyphenyl)zinc chloride | High reactivity, good yields, tolerates sensitive functional groups. organic-chemistry.orgnih.gov |

| Heck Reaction | 4-iodoanisole | Styrene (example) | Forms C-C bonds with alkenes, can create precursors to biphenyls. organic-chemistry.orgwikipedia.orgbeilstein-journals.org |

Copper-Catalyzed and Nickel-Catalyzed Coupling Approaches

While palladium catalysts are dominant, copper and nickel-based systems offer alternative and sometimes complementary reactivity.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, have historically been used for biphenyl synthesis, although they often require harsh reaction conditions. More modern copper-catalyzed approaches, often in conjunction with specialized ligands, are being developed to proceed under milder conditions. researchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium, particularly for the coupling of aryl chlorides, which are often less expensive starting materials. wikipedia.org Nickel catalysts, such as those based on Ni(II) complexes, can effectively catalyze the coupling of organozinc reagents in a Negishi-type reaction. wikipedia.orgorganic-chemistry.org The development of nickel catalysts for enantioselective Heck reactions also highlights the unique reactivity of this metal. nih.gov

Ligand Design and Optimization in Biphenyl Synthesis Research

The choice of ligand is critical in transition-metal-catalyzed cross-coupling reactions, influencing catalyst stability, activity, and selectivity. The design of new ligands is a crucial aspect of developing homogeneous catalyst systems. researchgate.net For biphenyl synthesis, phosphine-based ligands, such as triphenylphosphine (B44618) and Buchwald-type ligands, have been extensively studied. acs.orgacs.org These ligands can enhance the efficiency of palladium catalysts in Suzuki-Miyaura and Negishi couplings. organic-chemistry.orgacs.org The development of biphenyl-based phosphine (B1218219) ligands has also been a significant area of research, with these ligands showing promise in various catalytic applications. acs.orgtandfonline.com Furthermore, N-heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands for both palladium and nickel catalysts, often providing high stability and activity. organic-chemistry.org

C-H Activation and Direct Arylation Methodologies

A more recent and atom-economical approach to biphenyl synthesis involves the direct C-H activation and arylation of one of the aromatic rings. This strategy avoids the pre-functionalization required in traditional cross-coupling reactions. Palladium-catalyzed C-H activation can enable the direct coupling of an arene with an aryl halide. nih.gov For the synthesis of this compound, this could conceptually involve the direct arylation of anisole (B1667542) at the 3-position with a 4-nitroaryl halide. However, controlling the regioselectivity of C-H activation can be challenging. nih.gov

Regioselective Functionalization Techniques for Methoxy and Nitro Group Introduction

The precise placement of the methoxy and nitro groups is crucial for the identity of this compound. This is typically achieved by using pre-functionalized starting materials in the cross-coupling step. However, post-coupling functionalization can also be a viable strategy.

Controlled Nitration Methodologies and Mechanistic Aspects of Regioselectivity

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The nitration of biphenyl itself typically occurs at the ortho and para positions due to the activating and directing effects of the second phenyl ring. rsc.orgstackexchange.com To achieve the desired 4'-nitro substitution, one would typically start with a pre-nitrated benzene (B151609) derivative, such as 1-bromo-4-nitrobenzene or 4-nitrophenylboronic acid, for the cross-coupling reaction. nih.govmdpi.com

The mechanism of nitration involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, usually with the aid of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comunacademy.com The aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). masterorganicchemistry.com Subsequent deprotonation restores aromaticity and yields the nitro-substituted product. masterorganicchemistry.com

If one were to consider the nitration of 3-methoxybiphenyl (B1581775), the directing effects of both the methoxy group and the second phenyl ring would need to be taken into account. The methoxy group is a strong ortho-, para-director. Therefore, nitration of 3-methoxybiphenyl would likely lead to a mixture of isomers, making it a less ideal approach for the specific synthesis of this compound compared to using a pre-nitrated coupling partner.

| Starting Material for Nitration | Nitrating Agent | Typical Product(s) | Controlling Regioselectivity |

| Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Monosubstitution is straightforward. |

| Biphenyl | HNO₃, H₂SO₄ | 2-Nitrobiphenyl and 4-Nitrobiphenyl | A mixture of isomers is typically formed. rsc.orgstackexchange.com |

| 3-Methoxybiphenyl | HNO₃, H₂SO₄ | Mixture of nitroisomers | The strong directing effect of the methoxy group complicates selective 4'-nitration. |

| 1-Bromobenzene | HNO₃, H₂SO₄ | 1-Bromo-4-nitrobenzene and 1-Bromo-2-nitrobenzene | Separation of isomers may be required. |

Selective Methoxylation Strategies and Post-Coupling Functionalization

The introduction of the methoxy group onto the biphenyl scaffold can be achieved through two primary strategies: by using a pre-methoxylated starting material in a cross-coupling reaction or by methoxylation of the biphenyl core after its formation.

Pre-Coupling Methoxylation: The most common and direct approach involves using a methoxy-substituted precursor in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. For instance, 3-methoxyphenylboronic acid can be coupled with 1-bromo-4-nitrobenzene. This strategy ensures the regioselective placement of the methoxy group at the desired C3 position.

Post-Coupling Functionalization: Alternatively, a pre-formed biphenyl can be functionalized. For example, a hydroxyl group on a biphenyl precursor can be converted to a methoxy group. A more relevant post-coupling strategy for this specific compound involves the introduction of the nitro group after the biphenyl backbone has been formed. A biphenyl containing a methoxy group could be subjected to nitration using standard nitrating agents like nitric acid in an acetic acid medium. nih.gov This approach is particularly useful if the nitro group is incompatible with the initial coupling reaction conditions. The synthesis of the drug Bosutinib, for example, involves the nitration of a substituted phenyl ether intermediate. nih.gov

| Strategy | Description | Key Reagents | Advantage |

| Pre-Coupling Methoxylation | Use of a methoxy-substituted aryl boronic acid or halide in a cross-coupling reaction. | 3-methoxyphenylboronic acid, 1-bromo-4-nitrobenzene, Pd catalyst | High regioselectivity, directness. |

| Post-Coupling Nitration | Introduction of the nitro group onto a pre-formed 3-methoxy-1,1'-biphenyl scaffold. | 3-methoxy-1,1'-biphenyl, HNO₃/H₂SO₄ | Avoids incompatibility of the nitro group with coupling catalysts. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Production in Academic Settings

The adoption of green chemistry principles is essential for developing sustainable synthetic methods that minimize environmental impact. jddhs.comnih.gov These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. jddhs.comnih.gov For the synthesis of this compound, this involves exploring alternative solvents, energy sources, and reaction conditions.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic synthesis often relies on volatile and toxic organic solvents, which contribute significantly to chemical waste. jddhs.com Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Aqueous Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can often be adapted to run in water or aqueous mixtures, frequently with the aid of water-soluble ligands and phase-transfer catalysts. This approach not only reduces environmental impact but can sometimes enhance reaction rates.

Solvent-Free Reactions: Performing reactions without a solvent, known as neat or solid-state reaction, is another key green strategy. nih.gov Reactants can be ground together, sometimes with a catalytic amount of a liquid to initiate the reaction (liquid-assisted grinding), or heated above their melting points. This method drastically reduces solvent waste.

| Condition | Advantages | Disadvantages | Applicability to Biphenyl Synthesis |

| Aqueous | Non-toxic, non-flammable, low cost, potential for enhanced reactivity. | Poor solubility of many organic reactants, potential for hydrolysis side reactions. | Feasible for Suzuki and other cross-coupling reactions with appropriate ligands/surfactants. |

| Solvent-Free | Eliminates solvent waste, simplified workup, high concentration of reactants. | Potential for thermal decomposition at high temperatures, mixing can be inefficient. | Applicable for mechanochemical synthesis or reactions between molten reactants. |

Microwave-Assisted and Photochemical Synthesis

Alternative energy sources are a cornerstone of green chemistry, aiming to reduce energy consumption and reaction times. jddhs.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. at.ua It utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, often leading to dramatic rate accelerations, higher yields, and improved product purity compared to conventional heating methods. acs.orgnih.gov The synthesis of various heterocyclic and biaryl compounds has been significantly improved using microwave assistance. rsc.orgresearchgate.net For this compound, a microwave-assisted Suzuki coupling could reduce the reaction time from hours to mere minutes. acs.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Dielectric heating (rapid, uniform) |

| Reaction Time | Typically hours | Often minutes |

| Energy Efficiency | Low | High |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |

Photochemical Synthesis: Photochemistry uses light as an energy source to drive chemical reactions. While it represents a green and powerful synthetic tool, its specific application for the direct synthesis of this compound is not widely documented in current literature. However, related metallaphotocatalytic methods are emerging for the synthesis of complex molecules. nih.gov

Mechanistic Studies of Synthetic Reaction Pathways Leading to this compound

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols. For the palladium-catalyzed synthesis of this compound, mechanistic studies focus on identifying key intermediates and understanding the energetic landscape of the reaction.

Elucidation of Reaction Intermediates and Transition State Characterization

The most probable synthetic route, the Suzuki-Miyaura cross-coupling, proceeds through a well-established catalytic cycle involving palladium intermediates.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-nitrobenzene) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., 3-methoxyphenylboronic acid) transfers its organic group to the Pd(II) center, forming a diorganopalladium(II) complex. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The characterization of these transient intermediates and the transition states that connect them often requires a combination of spectroscopic techniques (e.g., NMR for stable complexes) and computational chemistry. rsc.org Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful computational tools used to model the geometries and energies of intermediates and transition states, providing insight into the reaction pathway. eurjchem.com

Kinetic and Thermodynamic Aspects of Synthetic Transformations

Kinetics: The rate of the synthesis is influenced by several factors. Kinetic studies help in optimizing these parameters to achieve a reasonable reaction time with minimal side-product formation.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.

Catalyst and Ligand: The choice of palladium source and the coordinating ligand is crucial. Electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

Base: The strength and solubility of the base affect the rate-limiting transmetalation step.

Concentration: Reactant concentrations directly influence the reaction rate according to the reaction's rate law.

| Factor | Kinetic Influence (Rate) | Thermodynamic Influence (Equilibrium) |

| Temperature | Increases rate (Arrhenius equation) | Affects equilibrium position (van 't Hoff equation) |

| Catalyst/Ligand | Directly impacts rates of catalytic steps | Does not change the overall ΔG of the reaction |

| Reactant/Base | Affects rate via concentration and role in mechanism | Starting material and product stability determine overall ΔG |

Theoretical and Computational Chemistry Investigations of 3 Methoxy 4 Nitro 1,1 Biphenyl

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the fundamental properties of molecules. For 3-Methoxy-4'-nitro-1,1'-biphenyl, these methods are instrumental in elucidating its three-dimensional structure, electronic landscape, and reactivity.

Conformational Analysis and Torsional Dynamics of the Biphenyl (B1667301) Moiety through DFT Calculations

The defining structural feature of biphenyls is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the inter-ring bond, which favors planarity. In substituted biphenyls like this compound, the nature and position of the substituents significantly influence this equilibrium.

DFT calculations are a powerful tool for exploring the conformational landscape of such molecules. rsc.org By systematically varying the torsional angle and calculating the corresponding energy, a potential energy surface can be generated. For substituted biphenyls, methods like B3LYP with a suitable basis set (e.g., 6-31G*) are commonly employed to determine the equilibrium geometry and rotational barriers. rsc.org

In the case of this compound, the methoxy (B1213986) group at the 3-position and the nitro group at the 4'-position introduce electronic and steric perturbations. While the nitro group at the para position is not expected to cause significant steric clash, the methoxy group at the meta position can influence the electronic distribution and may have subtle steric effects. Computational studies on similar substituted biphenyls have shown that the equilibrium dihedral angle in the gaseous phase or in solution is typically non-zero, indicating a twisted conformation. iucr.org For instance, in 4-methoxy-3-nitrobiphenyl, the torsion angle between the two benzene (B151609) rings was found to be 36.69 (2)°. nih.gov It is anticipated that this compound would also adopt a twisted conformation with a dihedral angle in a similar range to minimize steric repulsion while maintaining some degree of inter-ring electronic communication.

Table 1: Representative Torsional Angles in Substituted Biphenyls from Computational Studies

| Compound | Method/Basis Set | Calculated Torsional Angle (°) |

| 2-methylbiphenyl | HF/6-31G | 56.4 |

| 2-methoxybiphenyl | HF/6-31G | 59.8 |

| Biphenyl | MP2/6-31G* | 44.3 |

| 4,4'-disubstituted biphenyls | DFT | ~37 |

This table presents illustrative data from studies on related biphenyl compounds to provide context for the expected conformation of this compound. The exact value for the target compound would require a specific DFT calculation.

Electron Density Distribution and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The electron density distribution and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. taylorandfrancis.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. researchgate.net

In this compound, the methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic arrangement is expected to significantly polarize the molecule. The HOMO is likely to be localized primarily on the methoxy-substituted phenyl ring, reflecting its electron-rich nature. Conversely, the LUMO is expected to be concentrated on the nitro-substituted phenyl ring, which is electron-deficient.

This separation of the HOMO and LUMO has important implications for the molecule's reactivity and its potential applications in areas like nonlinear optics. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. taylorandfrancis.com DFT calculations can precisely map the spatial distribution of these orbitals and quantify their energies. For similar nitro-substituted biphenyls, the HOMO-LUMO gap has been computationally determined, and these values are instrumental in predicting their chemical behavior. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Biphenyls

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-Methoxy-4'-nitrobiphenyl | -6.2 | -2.5 | 3.7 |

| 3-methyl-4-nitro-1,1'-biphenyl | - | - | 4.06 |

This table provides examples from related molecules. The precise values for this compound would need to be calculated.

Analysis of Intramolecular Non-Covalent Interactions and Steric Hindrance

Beyond the dominant torsional effects, subtle intramolecular non-covalent interactions can also influence the conformation and stability of this compound. These can include weak hydrogen bonds (e.g., C-H···O) and van der Waals interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool for identifying and characterizing such interactions by analyzing the topology of the electron density. nih.gov

For instance, a weak attractive interaction might exist between a hydrogen atom on one ring and the oxygen of the methoxy or nitro group on the other ring, depending on the preferred conformation. Conversely, repulsive steric interactions, particularly involving the hydrogens at the ortho positions (2, 6, 2', and 6'), are the primary drivers for the non-planar structure of the biphenyl core. Computational methods can quantify the energetic contributions of these individual interactions, providing a detailed picture of the forces governing the molecular structure.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

While quantum mechanical calculations are excellent for studying the intrinsic properties of a single molecule in the gas phase, the behavior of this compound in a real-world chemical environment is often dictated by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in solution over time, providing insights into how the solvent influences its conformational flexibility.

In an MD simulation, the molecule of interest is surrounded by a large number of explicit solvent molecules, and their movements are simulated based on classical mechanics. This approach allows for the exploration of the conformational space available to the molecule at a given temperature and in a specific solvent. For example, a polar solvent might stabilize more polar conformations of this compound. The torsional angle, which may be relatively fixed in the gas phase, can exhibit significant fluctuations in solution, and MD simulations can capture the timescale and amplitude of these motions.

Prediction of Spectroscopic Signatures via Ab Initio and Density Functional Theory (DFT) Methods for Mechanistic Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the expected spectroscopic signatures, one can corroborate experimental findings and gain a deeper understanding of the underlying molecular properties.

Vibrational Mode Analysis for Probing Conformational Changes and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the various vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, such as bond stretching or angle bending. The frequencies of these vibrations are sensitive to the molecular structure, conformation, and intermolecular interactions.

DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule like this compound. dntb.gov.ua This allows for the assignment of experimentally observed spectral peaks to specific vibrational modes. openaccesspub.org Of particular interest in biphenyl systems are the low-frequency vibrations, which often correspond to the torsional motion between the two rings. nih.gov Changes in the experimental vibrational spectrum, especially in this low-frequency region, can provide evidence for conformational changes or specific interactions in different environments (e.g., solid state vs. solution).

For this compound, characteristic vibrational modes would include:

C-H stretching modes of the aromatic rings.

C=C stretching modes within the phenyl rings.

Asymmetric and symmetric stretching of the NO₂ group.

C-O stretching of the methoxy group.

Inter-ring C-C stretching .

Low-frequency torsional modes related to the dihedral angle.

Table 3: Key Calculated Vibrational Frequencies for Structurally Related Molecules

| Vibrational Mode | 4-Methoxy-4'-nitrobiphenyl (cm⁻¹) | 3-bromo-4-methyl benzonitrile (B105546) (cm⁻¹) |

| NO₂ asymmetric stretch | ~1520 | - |

| NO₂ symmetric stretch | ~1345 | - |

| C-O stretch (methoxy) | ~1250 | - |

| Inter-ring C-C stretch | ~1290 | - |

| C≡N stretch | - | ~2230 |

This table showcases typical frequency ranges for key functional groups in related molecules. A full vibrational analysis of this compound would provide a detailed spectrum for comparison with experimental data.

Electronic Transition Predictions for Understanding Optical Properties and Photoreactivity

The optical properties of this compound, such as its absorption of UV-visible light, are governed by electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method used to predict the electronic absorption spectra of molecules. mdpi.comsci-hub.se These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For an analogous compound, 4-Methoxy-4'-nitrobiphenyl, TD-DFT calculations have been used to interpret its UV-Vis spectrum. nih.gov The calculations show that the main electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In molecules like this, which possess both an electron-donating group (methoxy) and an electron-withdrawing group (nitro), these transitions often have significant charge-transfer character. The HOMO is generally localized on the methoxy-substituted phenyl ring, while the LUMO is concentrated on the nitro-substituted phenyl ring. nih.gov

The predicted electronic transitions for this compound would be expected to be of the π→π* and n→π* type. nih.gov The intense absorptions are due to π→π* transitions within the aromatic system, while the weaker n→π* transitions involve the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups.

Understanding these transitions is key to predicting the molecule's photoreactivity. Upon absorption of light, the molecule is promoted to an excited electronic state with a different electron distribution and reactivity compared to the ground state. Studies on p-nitrobiphenyl derivatives have shown that they possess significant photoreactivity, which can be enhanced compared to their single-ring p-nitrophenyl analogs. rsc.org This reactivity can include processes like photodecarboxylation in related structures, highlighting the importance of the excited state chemistry of the nitrobiphenyl chromophore. rsc.org

Table 1: Representative TD-DFT Predicted Electronic Transitions for an Analogous Methoxy-Nitrobiphenyl Compound (Data based on typical results for similar compounds)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | ~320 | ~0.5 | HOMO → LUMO (π→π) |

| S0 → S2 | ~270 | ~0.2 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | ~240 | ~0.1 | HOMO → LUMO+1 (π→π*) |

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key points such as reactants, products, intermediates, and transition states can be identified and their energies calculated. This information provides a quantitative understanding of reaction mechanisms and feasibility.

Transition State Characterization for Nitro Group Transformations and Aromatic Substitutions

A critical aspect of computational reaction modeling is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate.

One of the most important reactions of nitroaromatic compounds is the reduction of the nitro group to an amine. masterorganicchemistry.com This transformation is fundamental in organic synthesis. Computational methods can model the multi-step mechanism of this reduction, for instance, via catalytic hydrogenation or using metals like Sn or Fe in acidic conditions. masterorganicchemistry.com Each step, involving intermediates like nitroso and hydroxylamine (B1172632) species, would proceed through a distinct transition state.

Another key class of reactions is aromatic substitution. For this compound, this could involve electrophilic attack on the electron-rich methoxy-substituted ring or nucleophilic attack on the electron-deficient nitro-substituted ring. nih.govyoutube.com DFT calculations are used to locate the transition states for these substitutions, often involving the formation of a Wheland intermediate (sigma complex). youtube.com The relative energies of the transition states for attack at different positions (ortho, meta, para to the existing substituent) can explain the observed regioselectivity of the reaction. For example, in the Baeyer-Villiger oxidation of related ketones, the migration of an aryl group is understood to proceed through a transition state stabilized by the delocalization of positive charge in an arenium ion-like structure. masterorganicchemistry.com

Electrophilic and Nucleophilic Attack Site Prediction and Reactivity Indices

Conceptual DFT provides a framework for predicting the most likely sites for electrophilic and nucleophilic attack using reactivity indices. These indices are derived from the change in electron density as electrons are added or removed.

The Fukui function , f(r), is a key local reactivity descriptor that identifies the regions of a molecule where the electron density changes the most upon electron addition or removal. scm.com

f+(r) corresponds to nucleophilic attack (electron acceptance) and highlights electrophilic sites on the molecule.

f-(r) corresponds to electrophilic attack (electron donation) and highlights nucleophilic sites.

For this compound, the methoxy group (-OCH3) is electron-donating, increasing the nucleophilicity of its attached ring, particularly at the ortho and para positions. Conversely, the nitro group (-NO2) is strongly electron-withdrawing, making its ring electrophilic and susceptible to nucleophilic attack.

Computational analysis of the Molecular Electrostatic Potential (MEP) provides a visual map of charge distribution. Negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Reactivity Indices and Sites for this compound (Based on general principles and data from analogous compounds)

| Reactivity Aspect | Predicted Most Reactive Site(s) | Computational Indicator |

| Electrophilic Attack | C4 (para to -OCH3), C2/C6 (ortho to -OCH3) | High f-(r) values, Negative MEP |

| Nucleophilic Attack | C4' (para to -NO2), C2'/C6' (ortho to -NO2) | High f+(r) values, Positive MEP near C-NO2 |

| Radical Attack | Intermediate between electrophilic and nucleophilic sites | High f0(r) values |

It is important to note that for some nitroaromatic systems, calculations can yield anomalous negative values for the Fukui function, which requires careful interpretation and highlights the complexity of modeling these systems. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Biphenyl Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression methods to build a mathematical equation linking these descriptors to an observed property. nih.govmdpi.com

For classes of compounds like substituted biphenyls, QSAR/QSPR models are invaluable for predicting properties like toxicity, environmental fate, and pharmacological activity without testing every single compound. nih.govresearchgate.netnih.gov Numerous studies have developed models for polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other nitroaromatic compounds. nih.govnih.govresearchgate.net

The development of a QSAR/QSPR model for a series of substituted nitrobiphenyls, including analogs of this compound, would involve these steps:

Data Set Compilation: Gathering experimental data for a specific endpoint (e.g., LD50 toxicity, n-octanol/water partition coefficient) for a set of related biphenyl compounds. unc.edu

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can include:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, electrostatic potential values, calculated from DFT or other methods. researchgate.netresearchgate.net

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that best correlates a subset of the descriptors with the experimental property.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets (compounds not used in model building). unc.edu

For example, a QSAR model for the toxicity of nitrobiphenyls might find that descriptors related to the energy of the LUMO (reflecting susceptibility to reductive processes) and molecular volume are highly significant. nih.gov

Table 3: Common Descriptors Used in QSAR/QSPR Models for Biphenyl Analogs

| Descriptor Class | Example Descriptor | Property It Represents |

| Quantum Chemical | EHOMO / ELUMO | Ionization potential / Electron affinity, Reactivity |

| Dipole Moment | Polarity, Water solubility | |

| Molecular Electrostatic Potential (MEP) | Charge distribution, Interaction sites | |

| Constitutional | Molecular Weight (MW) | Size, Transport properties |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Lipophilicity, Bioaccumulation potential |

These models provide a powerful framework for screening large numbers of compounds and prioritizing them for further experimental study. nih.govunc.edu

Mechanistic Investigations of Reactivity and Transformation Pathways of 3 Methoxy 4 Nitro 1,1 Biphenyl

Reduction Chemistry of the Nitro Group: Mechanisms and Products

The nitro group (-NO₂) in 3-Methoxy-4'-nitro-1,1'-biphenyl is a primary site for chemical modification, most notably through reduction. The reduction of aromatic nitro compounds is a stepwise process that can yield a variety of products depending on the reagents and conditions employed. The general pathway proceeds from the nitro compound to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the corresponding amine.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding primary amines. This process involves the use of hydrogen gas (H₂) and a metal catalyst.

The mechanism typically involves the adsorption of both the nitro compound and hydrogen onto the surface of the catalyst. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates before the final amine is produced. acs.org Condensation of these intermediates can also occur, leading to byproducts such as azoxy and azo compounds. acs.org To minimize the accumulation of undesirable hydroxylamine intermediates and the subsequent formation of azoxy or azo compounds, additives like vanadium compounds can be introduced to the reaction, ensuring a cleaner and faster conversion to the amine.

For a compound like this compound, the hydrogenation would selectively reduce the nitro group without affecting the aromatic rings or the methoxy (B1213986) group, yielding (3'-methoxy-[1,1'-biphenyl]-4-yl)amine. The term stereoselectivity is not applicable in this specific reaction as no new chiral centers are formed.

Table 1: Catalysts and Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reducing Agent | Solvent | Conditions | Primary Product |

|---|---|---|---|---|

| Pd/C | H₂ | Ethanol, Methanol | Room Temperature, 1-5 atm H₂ | Amine |

| PtO₂ (Adams' catalyst) | H₂ | Acetic Acid, Ethanol | Room Temperature, 1-3 atm H₂ | Amine |

| Raney Nickel | H₂ | Ethanol | Elevated Temp. & Pressure | Amine |

| Ni(acac)₂ | PMHS (polymethylhydrosiloxane) | THF/H₂O | Room Temperature | Amine wikipedia.org |

| Bimetallic Cu/Ni NPs | H₂ | Methanol | 140 °C, 0.8 MPa H₂ | Amine masterorganicchemistry.com |

This table presents common conditions for the reduction of aromatic nitro groups, applicable to this compound.

The electrochemical reduction of aromatic nitro compounds offers a reagent-free alternative for transformation. The reaction pathway is highly dependent on the electrode material, the solvent system, and particularly the pH of the electrolyte. acs.org

The process involves a series of electron and proton transfer steps. In aprotic media, the initial step is a one-electron reduction to form a radical anion. In the presence of proton donors, the reaction proceeds through multiple two-electron, two-proton steps. acs.org

Nitro to Nitroso: The first stage is the reduction of the nitro group to a nitroso group, which is a two-electron, two-proton process. Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Nitroso to Hydroxylamine: The nitroso intermediate is typically more easily reduced than the starting nitro compound, and it rapidly undergoes another two-electron, two-proton reduction to form a phenylhydroxylamine derivative. acs.org Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding amine, which is also a two-electron, two-proton process. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The intermediates, particularly the nitroso and hydroxylamine species, are highly reactive. dtic.mil Under certain conditions, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy dimer. Further reduction can lead to azo and hydrazo compounds.

Table 2: Electrochemical Reduction Intermediates of Aromatic Nitro Compounds

| Step | Intermediate Species | Oxidation State of N | Required |

|---|---|---|---|

| 1 | Nitro Radical Anion | +2 | 1e⁻ |

| 2 | Nitroso | +1 | 2e⁻, 2H⁺ |

| 3 | Hydroxylamine | -1 | 4e⁻, 4H⁺ |

| 4 | Amine | -3 | 6e⁻, 6H⁺ |

This table outlines the general sequence of intermediates formed during the electrochemical reduction of a nitroarene like this compound.

Control over the reduction of the nitro group allows for the selective synthesis of different products.

Amines: Complete reduction to the amine, (3'-methoxy-[1,1'-biphenyl]-4-yl)amine, is the most common transformation. This is typically achieved through catalytic hydrogenation with catalysts like Pd/C or PtO₂ under neutral or acidic conditions. acs.org Chemical reducing agents such as Sn/HCl or Fe/HCl are also effective for this full reduction.

Hydroxylamines: The formation of N-(3'-methoxy-[1,1'-biphenyl]-4-yl)hydroxylamine can be favored by using milder reducing agents or by carefully controlling the reaction conditions. For instance, reduction with zinc dust in the presence of an ammonium (B1175870) chloride solution is a classic method for preparing arylhydroxylamines. libretexts.org Controlled potential electrolysis can also be used to stop the reduction at the hydroxylamine stage. acs.org

Azoxy Derivatives: Azoxy compounds are formed by the condensation of the nitroso and hydroxylamine intermediates. This pathway is often favored under basic or neutral conditions. For example, treating a nitroaromatic compound with a reducing agent like sodium arsenite or glucose in a basic solution can lead to the formation of the corresponding azoxyarene.

Reactions Involving the Methoxy Group: Demethylation and Functional Group Interconversion Mechanisms

The methoxy group (-OCH₃) on the biphenyl (B1667301) scaffold is relatively stable but can be cleaved under specific conditions to yield the corresponding phenol, 4'-nitro-[1,1'-biphenyl]-3-ol. This process is known as demethylation or ether cleavage. The primary functional group interconversion for an aryl methyl ether is its conversion to a hydroxyl group.

The cleavage typically proceeds via a nucleophilic substitution mechanism (Sₙ2) where a reagent attacks the methyl group's carbon atom. libretexts.org The ether oxygen is first protonated by a strong acid or coordinated to a Lewis acid, which makes the attached methyl group more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Common reagents for demethylation include:

Boron Tribromide (BBr₃): This is a highly effective and common reagent for cleaving aryl methyl ethers. wikipedia.orgcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. Subsequent attack by a bromide ion on the methyl group displaces the aryloxy-dibromoborane, which is then hydrolyzed during workup to yield the phenol. chem-station.com This method is often preferred for its high efficiency under relatively mild conditions.

Strong Protic Acids (HBr, HI): Refluxing with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for ether cleavage. libretexts.orgcommonorganicchemistry.com The ether oxygen is protonated, and the resulting halide ion (Br⁻ or I⁻) acts as the nucleophile, attacking the methyl group to produce methyl halide and the phenol. These conditions are harsh and may not be suitable for substrates with other sensitive functional groups.

Thiolates: Strong nucleophiles, such as the anions of thiols (thiolates), can also be used for demethylation, often in a polar aprotic solvent like DMF at elevated temperatures. commonorganicchemistry.com For example, sodium ethanethiolate (NaSEt) can cleave the ether via an Sₙ2 attack on the methyl group.

Table 3: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Mechanism Type | Solvent | Conditions | Notes |

|---|---|---|---|---|

| BBr₃ | Lewis Acid-Assisted Sₙ2 | Dichloromethane (DCM) | -78 °C to Room Temp | Highly efficient, good for sensitive substrates. chem-station.com |

| HBr (47% aq.) | Acid-Catalyzed Sₙ2 | Acetic Acid or neat | High Temp / Reflux | Harsh conditions, low functional group tolerance. chem-station.com |

| Alkyl Thiols (e.g., EtSH) + Base | Sₙ2 | DMF, NMP | High Temperature | Useful when avoiding strong acids. chem-station.com |

| AlCl₃ | Lewis Acid | CS₂, etc. | Elevated Temperature | Can be selective for methoxy groups near carbonyls. nih.gov |

This table summarizes common demethylation methods applicable to the methoxy group in this compound.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Rings: Regioselectivity and Electronic Effects

The biphenyl system can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. The regioselectivity of this reaction on this compound is strongly governed by the electronic effects of the existing substituents. wikipedia.org

Ring Activation/Deactivation: The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). vanderbilt.edu Conversely, the nitro group (-NO₂) is a strong deactivating group, withdrawing electron density from its ring through both resonance (-R) and inductive (-I) effects. vanderbilt.edu Consequently, the methoxy-substituted ring is significantly more electron-rich and thus far more susceptible to electrophilic attack than the nitro-substituted ring.

Directing Effects:

The methoxy group is an ortho, para-director. It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).

The nitro group is a meta-director. It would direct incoming electrophiles to the C3' and C5' positions on its own ring, but this ring is strongly deactivated.

Therefore, electrophilic aromatic substitution will occur almost exclusively on the activated, methoxy-bearing ring. The primary substitution sites will be C2, C4, and C6, with the exact product distribution being influenced by steric hindrance. The C6 position is para to the methoxy group and is often favored. The C2 and C4 positions are ortho to the methoxy group; the C4 position may experience some steric hindrance from the adjacent phenyl ring.

Table 4: Predicted Regioselectivity of EAS on this compound

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 6-Nitro-3-methoxy-4'-nitro-1,1'-biphenyl |

| Halogenation (Br₂/FeBr₃) | Br⁺ | 6-Bromo-3-methoxy-4'-nitro-1,1'-biphenyl |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 6-Acyl-3-methoxy-4'-nitro-1,1'-biphenyl |

| Sulfonation (fuming H₂SO₄) | SO₃ | 3-Methoxy-4'-nitro-[1,1'-biphenyl]-6-sulfonic acid |

This table predicts the outcomes of common EAS reactions based on the directing effects of the substituents.

Nucleophilic Aromatic Substitution Pathways and Meisenheimer Complex Formation

While aromatic rings are typically electron-rich and resist nucleophilic attack, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org This reaction is highly relevant for the nitro-substituted ring of this compound, should a suitable leaving group be present at the C1', C2', or C4' positions.

The SₙAr mechanism is a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . masterorganicchemistry.com The aromaticity of the ring is temporarily broken. nih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The nitro group at the 4'-position plays a crucial role in activating the ring for this reaction. It powerfully stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms. youtube.com This stabilization significantly lowers the activation energy for the initial nucleophilic attack. For this stabilization to be effective, the nitro group must be positioned ortho or para to the site of nucleophilic attack. libretexts.org In the case of the 4'-nitro ring, attack at C1' or C4' would be strongly activated.

For example, if a hypothetical leaving group (e.g., a halide) were at the C-4' position, a nucleophile (e.g., methoxide, CH₃O⁻) would attack this carbon. The negative charge of the resulting Meisenheimer complex would be delocalized across the ring and, critically, onto the para-nitro group, providing substantial stabilization and facilitating the reaction.

Photochemical Transformations and Degradation Mechanisms of this compound

The photochemistry of nitroaromatic compounds is a well-established field, and the principles can be applied to predict the behavior of this compound. The process begins with the absorption of light, typically in the UV region, which promotes the molecule to an excited singlet state, followed by intersystem crossing to a more stable triplet state. libretexts.org The excited triplet state of the nitro group is a powerful oxidant and is responsible for most of the observed photochemistry. rsc.org

Studies on p-nitrobiphenyl derivatives have shown that the photoexcited nitro group can induce reactions through the biphenyl ring system. rsc.org The excited state is believed to possess significant charge-transfer character, which can lead to several degradation pathways. rsc.org For this compound, the following transformations are plausible upon irradiation:

Nitro Group Reduction: The primary photochemical event for many nitroaromatic compounds is the reduction of the nitro group. This can proceed through a series of intermediates, including the nitroso, hydroxylamino, and ultimately the amino derivative (3-Methoxy-1,1'-biphenyl-4'-amine). The reaction often involves hydrogen abstraction from the solvent or other molecules in the reaction medium.

Ring Hydroxylation: The excited nitro group can facilitate the hydroxylation of the aromatic rings. This can occur on either ring, leading to various phenolic derivatives.

Intramolecular Rearrangement: Photo-induced rearrangements are common for nitro compounds. For instance, the conversion of a nitro group to a nitrite (B80452) ester, followed by homolytic cleavage, can lead to the formation of phenolic products and nitric oxide.

Influence of the Methoxy Group: The electron-donating methoxy group can influence the regioselectivity of these reactions, potentially directing hydroxylation to specific positions on its own ring. Furthermore, photochemical cleavage of the methyl-ether bond is a possible, though typically less favorable, degradation pathway compared to reactions involving the nitro group.

The efficiency of these photochemical reactions is described by the quantum yield (Φ), which is the number of molecules undergoing a specific transformation per photon absorbed. libretexts.org While specific data for this compound is unavailable, related p-nitrobiphenyl systems have been shown to undergo efficient photochemistry, suggesting that the biphenyl linkage effectively transmits the electronic effects of the excited nitro group. rsc.org

Table 1: Potential Photochemical Transformation Products of this compound

| Starting Material | Potential Product | Transformation Pathway |

| This compound | 3-Methoxy-1,1'-biphenyl-4'-amine | Reduction of nitro group |

| This compound | 3-Methoxy-4'-nitroso-1,1'-biphenyl | Partial reduction of nitro group |

| This compound | Hydroxylated derivatives | Ring hydroxylation |

| This compound | Phenolic derivatives | Nitro-nitrite rearrangement |

Radical Reactions, Spin Trapping Studies, and Oxidation Mechanisms

The chemical behavior of this compound is expected to be significantly influenced by radical reactions, particularly involving the nitro group. Nitroaromatic compounds can be reduced to form radical anions, which are key intermediates in many chemical and biological processes.

Radical Formation and Reactions: The one-electron reduction of the nitro group yields a nitro radical anion (Ar-NO₂⁻•). This species can undergo further reactions, such as disproportionation or reaction with oxygen. In the absence of oxygen, further reduction can lead to the corresponding amine. In the presence of oxygen, the radical anion can transfer an electron to O₂, generating a superoxide (B77818) radical (O₂⁻•) and regenerating the parent nitroaromatic compound in a process known as futile cycling.

Recent advances in synthetic chemistry have highlighted the versatility of the nitro group in radical reactions, serving as a precursor to amines, oximes, alkenes, and nitrones through radical-initiated pathways. rsc.org

Spin Trapping Studies: Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin trapping techniques, is the definitive method for detecting and identifying transient free radicals. nih.gov In a typical experiment involving this compound, a radical-generating system (e.g., chemical reduction or photolysis) would be used in the presence of a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The transient radicals are "trapped" by DMPO to form a more stable nitroxide radical adduct, which can be detected by ESR. The resulting spectrum provides information about the structure of the trapped radical. While no specific spin trapping studies on this compound have been reported, such studies would be crucial to definitively identify the radical intermediates formed during its redox cycling or degradation.

Oxidation Mechanisms: The oxidation of this compound would likely target the methoxy group. Studies on the metabolism of methoxy-substituted aromatic compounds, such as methoxyflavones by cytochrome P450 enzymes, have shown a clear preference for O-demethylation over direct ring oxidation. nih.gov This process involves the enzymatic hydroxylation of the methyl group, followed by the elimination of formaldehyde (B43269) to yield the corresponding phenol, in this case, 3-hydroxy-4'-nitro-1,1'-biphenyl.

Table 2: Expected Radical Intermediates and Oxidation Products

| Precursor/Reactant | Method/Condition | Expected Species/Product |

| This compound | One-electron reduction | This compound radical anion |

| This compound | Oxidation (e.g., metabolic) | 3-Hydroxy-4'-nitro-1,1'-biphenyl + Formaldehyde |

| This compound | Photolysis in H-donor solvent | Carbon-centered radical on biphenyl ring |

Reactivity in Diverse Chemical Environments (e.g., Acidic, Basic, Oxidizing Conditions)

The stability and reactivity of this compound are highly dependent on the chemical environment.

Acidic Conditions: The compound is expected to be relatively stable in mild acidic conditions. However, under strongly acidic conditions, protonation of the nitro group could facilitate its reduction. The methoxy group's ether linkage is generally stable to acid-catalyzed hydrolysis unless harsh conditions are applied. Research on the photodecarboxylation of related nitrobiphenyls has shown that novel acid-catalyzed pathways can emerge in the excited state, enhancing reaction efficiencies. rsc.org

Basic Conditions: In basic media, the aromatic protons, particularly those activated by the nitro group, may become susceptible to deprotonation, potentially leading to condensation or substitution reactions. The methoxy group is generally stable under basic conditions. Anionic species, such as the nitro radical anion, are more readily formed under neutral to basic pH.

Oxidizing Conditions: As mentioned previously, oxidizing conditions are expected to primarily affect the methoxy group. Oxidative O-demethylation is a common metabolic pathway for methoxylated aromatics. nih.gov Strong chemical oxidants could also lead to the degradation of the biphenyl ring system itself, although this would require harsh conditions.

Reductive Conditions: The nitro group is the most reactive site under reductive conditions. A wide range of reducing agents can convert the nitro group to an amine. For example, triphenylphosphine (B44618) is known to mediate the reductive cyclization of 2-nitrobiphenyls to carbazoles. nih.govacs.org While this compound lacks the 2-nitro substitution required for this specific cyclization, this illustrates the high reactivity of the nitro group in biphenyl systems towards reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) would readily reduce the nitro group to an amine.

Table 3: Summary of Reactivity in Different Environments

| Condition | Reactive Site | Likely Transformation |

| Strong Acid | Nitro group | Facilitated reduction |

| Strong Base | Aromatic CH | Potential for substitution/condensation |

| Oxidizing | Methoxy group | O-demethylation to form a phenol |

| Reductive | Nitro group | Reduction to amine (e.g., with H₂/Pd-C, PPh₃) |

Biological and Biomedical Research Perspectives on 3 Methoxy 4 Nitro 1,1 Biphenyl: Mechanistic Insights

Investigation of Cellular Targets and Molecular Mechanisms of Action

Understanding the molecular interactions of 3-Methoxy-4'-nitro-1,1'-biphenyl is crucial to elucidating its biological effects. This involves identifying its cellular binding partners, such as enzymes and receptors, and deciphering its influence on signaling cascades and gene regulation.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Enzymes are frequent targets for therapeutic drugs and other xenobiotics. nih.gov The study of enzyme inhibition kinetics helps to characterize the nature of the interaction between a compound and an enzyme, including its potency (Ki) and mechanism (e.g., competitive, non-competitive). nih.govmdpi.com For a compound like this compound, its structural motifs suggest potential interactions with various enzymes.

While specific kinetic studies on this compound are not extensively documented, research on related methoxylated and nitrated compounds offers valuable insights. For instance, the keto acid of 3-methoxytyrosine (B193592) has been shown to be a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase. nih.gov The analysis of such interactions typically involves steady-state kinetic assays to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor. nih.govmdpi.com These data allow for the discrimination between different inhibition models and the calculation of the inhibition constant (Ki). mdpi.com

Table 1: Key Parameters in Enzyme Inhibition Studies

| Parameter | Description | Significance |

|---|---|---|

| Km | Michaelis Constant: Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate. |

| Vmax | Maximum Velocity: The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Reflects the catalytic efficiency of the enzyme. |

| Ki | Inhibition Constant: A measure of the inhibitor's potency. | A lower Ki value indicates a more potent inhibitor. |

| IC50 | Half-maximal Inhibitory Concentration: The concentration of an inhibitor that reduces enzyme activity by 50%. | A common measure of inhibitor effectiveness. |

This table provides a general overview of parameters used in enzyme kinetics.

Receptor Binding Studies and Ligand-Receptor Interaction Modeling

Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes such as cytochrome P450 1A1 (Cyp1a1). nih.gov Studies on compounds with similar structural features can provide clues about the potential receptor interactions of this compound.

A structurally related compound, 3'-methoxy-4'-nitroflavone (B1677366), has been investigated for its interaction with the AhR. nih.gov This research demonstrated that 3'-methoxy-4'-nitroflavone acts as a weak AhR agonist. nih.gov It binds to the receptor, leading to a complex that interacts with dioxin responsive elements (DREs) in the promoter region of target genes, thereby activating their transcription. nih.gov The study confirmed that the interaction between the 3'-methoxy-4'-nitroflavone-bound AhR complex and DREs is specific, as mutations in the DRE core sequence abolished the response. nih.gov Such studies often employ radioligand binding assays to characterize the affinity and kinetics of ligand-receptor binding. researchgate.net

Table 2: Receptor Interaction Profile of a Structurally Related Compound

| Compound | Receptor Target | Interaction Type | Resulting Action |

|---|

This table is based on data for 3'-methoxy-4'-nitroflavone, a compound structurally related to this compound. nih.gov

Effects on Cellular Signaling Pathways and Gene Expression Regulation (Mechanistic focus)

The interaction of a compound with its molecular targets can trigger changes in cellular signaling pathways, ultimately altering gene expression patterns. The activation of the AhR by its ligands, for example, directly leads to the regulation of a battery of genes involved in xenobiotic metabolism.

The investigation of 3'-methoxy-4'-nitroflavone revealed that its binding to AhR results in AhR-dependent transcriptional activation of the Cyp1a1 gene. nih.gov Interestingly, this compound induced the expression of the endogenous Cyp1a1 gene but not a reporter gene under the control of DREs, suggesting that the regulatory effect can be dependent on the promoter context of a specific gene. nih.gov Other signaling pathways commonly affected by biphenyls and related structures include the MAPK and NF-κB pathways, which are central to cellular processes like inflammation, proliferation, and apoptosis. nih.govresearchgate.net For example, other complex methoxylated phenols have been shown to inhibit the phosphorylation of key signaling proteins like IκB, p65, ERK, JNK, and p38, thereby blocking inflammatory responses. nih.gov

Biotransformation and Metabolism Pathways in Biological Systems

The metabolism of a xenobiotic compound like this compound involves a series of enzymatic modifications, broadly categorized into Phase I and Phase II reactions, which determine its biological residence time and potential for toxicity or detoxification.

Oxidative and Reductive Metabolic Processes (e.g., cytochrome P450 involvement)

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. nih.govnih.gov For aromatic compounds containing a methoxy (B1213986) group, O-demethylation is a common metabolic pathway catalyzed by CYP enzymes. nih.govnih.gov

Studies on various methoxyflavones have shown that CYP1B1, in particular, is highly active in catalyzing O-demethylation to form hydroxylated metabolites. nih.govnih.gov For instance, 4'-methoxyflavone (B190367) is readily demethylated by CYP1B1 to 4'-hydroxyflavone. nih.gov Given the structure of this compound, it is plausible that it could undergo O-demethylation at the 3-position, catalyzed by CYP enzymes. Concurrently, the nitro group is susceptible to reduction, a process that can be carried out by various nitroreductases, leading to the formation of amino metabolites. The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) would determine the primary metabolic routes. nih.govnih.gov

Table 3: Potential Cytochrome P450-Mediated Reactions for Aromatic Methoxy Compounds

| P450 Isozyme | Substrate Example | Primary Reaction | Product Example |

|---|---|---|---|

| CYP1B1 | 4'-Methoxyflavone | O-demethylation | 4'-Hydroxyflavone |

This table is based on metabolic data for methoxyflavones, which share a methoxy-phenyl moiety with this compound. nih.govnih.gov

Phase I and Phase II Metabolism and Conjugation Mechanisms

Following Phase I reactions, which introduce or expose functional groups, Phase II metabolism involves conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Structure-Activity Relationship (SAR) Studies for Biological Effects of Biphenyl (B1667301) Derivatives

The biological activity of biphenyl derivatives is intricately linked to their three-dimensional structure, which is dictated by the nature and position of their substituents.

Positional Isomer Effects on Molecular Recognition and Biological Activity

For instance, studies on other substituted biphenyls have demonstrated that positional isomers can exhibit vastly different pharmacological profiles, ranging from potent agonists to antagonists or even complete loss of activity. The relative orientation of the two phenyl rings (the dihedral angle) is heavily influenced by the steric bulk of substituents in the ortho positions, which in turn affects how the molecule fits into a biological target. While no direct comparative studies have been published for this compound and its isomers, it is a well-established principle that its biological activity would likely differ significantly from its constitutional isomers, such as 4-Methoxy-4'-nitro-1,1'-biphenyl or 2-Methoxy-4'-nitro-1,1'-biphenyl.

Table 1: Comparison of Known Positional Isomers of Methoxy-Nitrobiphenyl

| Compound Name | CAS Number | Key Structural Difference |

| This compound | 107624-96-4 | Methoxy group at the 3-position, nitro group at the 4'-position. |

| 4-Methoxy-4'-nitro-1,1'-biphenyl | 2143-90-0 | Methoxy and nitro groups are para to the biphenyl linkage on their respective rings. |

| 4'-Methoxy-3-nitro-1,1'-biphenyl | 53059-31-7 | Methoxy group at the 4'-position, nitro group at the 3-position. |

This table presents known isomers but does not imply direct comparative biological studies have been performed.

Role of Nitro and Methoxy Groups in Ligand-Target Interactions and Binding Affinity

The nitro (NO₂) and methoxy (OCH₃) groups are common substituents in medicinal chemistry, each imparting distinct properties to a molecule that can influence its interaction with biological targets.

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly alter the electronic character of the aromatic ring, influencing p-p stacking interactions with aromatic amino acid residues in a protein's binding site. The oxygen atoms of the nitro group can also participate in hydrogen bonding, which can be a crucial factor for anchoring a ligand to its target.

The methoxy group , in contrast, is an electron-donating group through resonance and can also act as a hydrogen bond acceptor via its oxygen atom. Its presence can impact the lipophilicity of the compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of the methoxy group can also play a role in the molecule's conformational preference and its fit within a binding pocket.

The specific interplay of the electron-donating methoxy group and the electron-withdrawing nitro group in this compound would create a unique electronic and steric profile that would govern its potential biological interactions. However, without experimental data, the precise nature of these interactions remains speculative.

Applications as a Chemical Probe for Biological Process Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems. Ideally, a chemical probe should be potent, selective, and have a known mechanism of action. There is currently no published research that describes the use of this compound as a chemical probe to elucidate biological processes. Its potential utility in this area would depend on the discovery of a specific and potent biological activity.

In Vitro and In Vivo Mechanistic Toxicity Studies

The toxicity of nitroaromatic compounds is an area of significant research interest. The mechanisms often involve metabolic activation of the nitro group.

Oxidative Stress Induction Mechanisms and Reactive Oxygen Species (ROS) Generation

Nitroaromatic compounds are known to induce oxidative stress through various mechanisms. The nitro group can undergo enzymatic reduction to form nitro radical anions. In the presence of oxygen, these radicals can transfer an electron to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and regenerating the parent nitro compound in a process known as futile cycling. This continuous production of superoxide can overwhelm the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These ROS can damage cellular macromolecules, including lipids, proteins, and DNA. While this is a general mechanism for nitroaromatic compounds, no specific studies have been conducted to confirm this pathway for this compound.

DNA Adduct Formation Mechanisms and Mutagenic Pathways